tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(2-diazoacetyl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate
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Overview
Description
Tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(2-diazoacetyl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate is a complex organic compound with a unique structure that includes multiple carboxylate groups, a diazoacetyl group, and a phenoxyethoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(2-diazoacetyl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate typically involves multiple steps, starting with the preparation of the diazoacetyl intermediate. This intermediate is then reacted with a phenoxyethoxy compound under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(2-diazoacetyl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate can undergo various chemical reactions, including:
Oxidation: The diazoacetyl group can be oxidized to form different products.
Reduction: The compound can be reduced to alter the diazoacetyl group.
Substitution: The phenoxyethoxy linkage can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diazoacetyl group may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(2-diazoacetyl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(2-diazoacetyl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate involves its interaction with specific molecular targets. The diazoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Tetrasodium ethylenediaminetetraacetate: Similar in structure due to the presence of multiple carboxylate groups and its use as a chelating agent.
Tetrasodium 2-[2-(bis(carboxylatomethyl)amino)ethyl-(carboxylatomethyl)amino]acetate: Shares structural similarities and is used in similar applications.
Uniqueness
Tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(2-diazoacetyl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate is unique due to the presence of the diazoacetyl group, which imparts distinct reactivity and potential applications in targeting specific molecular pathways. This sets it apart from other similar compounds that lack this functional group.
Properties
Molecular Formula |
C25H22K4N4O11 |
---|---|
Molecular Weight |
710.9 g/mol |
IUPAC Name |
tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(2-diazoacetyl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate |
InChI |
InChI=1S/C25H26N4O11.4K/c1-15-2-4-17(28(11-22(31)32)12-23(33)34)20(8-15)39-6-7-40-21-9-16(19(30)10-27-26)3-5-18(21)29(13-24(35)36)14-25(37)38;;;;/h2-5,8-10H,6-7,11-14H2,1H3,(H,31,32)(H,33,34)(H,35,36)(H,37,38);;;;/q;4*+1/p-4 |
InChI Key |
RRPMTWVLHKNCAV-UHFFFAOYSA-J |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)C(=O)C=[N+]=[N-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
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